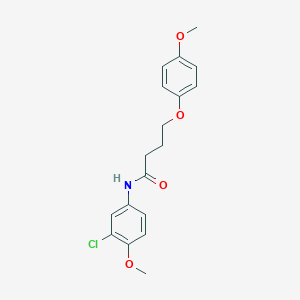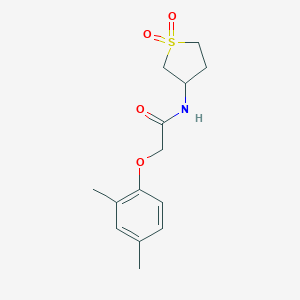
N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide, also known as GW501516, is a synthetic drug that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of selective androgen receptor modulators (SARMs) and is known for its ability to activate peroxisome proliferator-activated receptor delta (PPARδ) in the body.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide has been extensively studied in scientific research for its potential applications in various fields such as cancer, metabolic disorders, and cardiovascular diseases. Several studies have shown that this compound can activate PPARδ, which plays a crucial role in regulating lipid and glucose metabolism. It has been found to improve insulin sensitivity and reduce plasma triglycerides and cholesterol levels in animal models. Some studies have also reported its potential anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Wirkmechanismus
N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide works by activating PPARδ, which is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also enhances the expression of genes involved in antioxidant defense and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in animal models. It has been shown to improve insulin sensitivity, reduce plasma triglycerides and cholesterol levels, and increase energy expenditure. It also enhances endurance performance by increasing the expression of genes involved in mitochondrial biogenesis and fatty acid oxidation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide has several advantages for lab experiments, including its high potency and selectivity for PPARδ activation. It is also easily synthesized and purified, making it readily available for research purposes. However, one of the limitations is its potential toxicity, which needs to be carefully monitored in animal studies.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide. One area of interest is its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another area of research is its potential applications in the prevention and treatment of cardiovascular diseases. Further studies are also needed to explore its anticancer properties and potential toxicity in humans.
Conclusion:
In conclusion, this compound is a synthetic drug that has gained attention in scientific research due to its potential applications in various fields. It activates PPARδ in the body, leading to several biochemical and physiological effects. While it has several advantages for lab experiments, its potential toxicity needs to be carefully monitored. Further research is needed to explore its potential applications in various fields and its safety in humans.
Synthesemethoden
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide involves several steps, including the reaction of 4-(4-methoxyphenoxy)butanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-chloro-4-methoxyaniline to obtain the desired product. The final product is purified by column chromatography to obtain a pure compound.
Eigenschaften
Molekularformel |
C18H20ClNO4 |
|---|---|
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C18H20ClNO4/c1-22-14-6-8-15(9-7-14)24-11-3-4-18(21)20-13-5-10-17(23-2)16(19)12-13/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
TZFNHKSAFNXGAM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B284621.png)
![N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284626.png)
![N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284627.png)
![Dimethyl 2-[({[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)amino]terephthalate](/img/structure/B284628.png)
![Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B284631.png)
![N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284633.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)
![N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B284636.png)
![2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol](/img/structure/B284640.png)
![(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B284642.png)
![2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284643.png)

![(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B284649.png)
![5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B284652.png)
